molecular formula C10H10F3N3 B3202177 (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine CAS No. 1020933-75-8

(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B3202177
CAS No.: 1020933-75-8
M. Wt: 229.2 g/mol
InChI Key: CMWJDBXRIMKANU-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a heterocyclic amine featuring an imidazo[1,2-a]pyridine core substituted with a methylamine group bearing a 2,2,2-trifluoroethyl moiety. This compound combines the imidazo[1,2-a]pyridine scaffold—known for diverse pharmacological activities—with a fluorinated alkyl chain, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

2,2,2-trifluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)7-14-5-8-6-16-4-2-1-3-9(16)15-8/h1-4,6,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJDBXRIMKANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CNCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020933-75-8
Record name (imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the following steps:

  • Formation of Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction between 2-aminopyridine and an appropriate aldehyde or ketone. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.

  • Introduction of the Trifluoroethyl Group: : The trifluoroethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazo[1,2-a]pyridine core with a trifluoroethyl halide (e.g., trifluoroethyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The nitrogen-rich imidazole ring undergoes oxidation and reduction under specific conditions:

  • Oxidation : Treatment with oxidizing agents like potassium permanganate converts the nitrogen atoms in the imidazole ring to N-oxides, enhancing electrophilicity for further functionalization.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the imidazole ring to form secondary amines, altering electronic properties for downstream applications.

Visible Light-Induced C–H Functionalization

Recent advances highlight photocatalytic strategies for selective C–H bond activation:

Trifluoromethylation

  • Conditions : Anthraquinone-2-carboxylic acid (AQN-2-CO₂H) as a photoorganocatalyst, trifluoroacetic acid (TFA), K₂CO₃, and visible light .

  • Mechanism :

    • Photogenerated CF₃ radicals attack the C3 position of the imidazo[1,2-a]pyridine.

    • Oxidation forms a carbocation intermediate, which undergoes deprotonation to yield trifluoromethylated products (49–81% yields) .

Substrate ScopeYields (%)Key Catalysts
2-Aryl derivatives49–81AQN-2-CO₂H
2-Thienyl derivatives71AQN-2-CO₂H
2-Methyl derivatives50AQN-2-CO₂H

Trifluoroethylation

  • Conditions : fac-Ir(ppy)₃ photocatalyst, CF₃CH₂I, and blue LED irradiation .

  • Mechanism :

    • CF₃CH₂I undergoes single-electron transfer (SET) to generate - CH₂CF₃ radicals.

    • Radical addition at C3 followed by oxidation and deprotonation yields trifluoroethylated products (moderate to excellent yields) .

Substrate ScopeYields (%)Key Catalysts
2-Aryl derivatives65–92fac-Ir(ppy)₃
2-Methyl derivatives77fac-Ir(ppy)₃

Difluoroacetylation and Sulfonyl-Difluoromethylation

  • Reagents : BrCF₂CO₂Et or PhSO₂CF₂I with fac-Ir(ppy)₃ .

  • Yields : 64–94% for difluoroacetylation; 62–91% for sulfonyl-difluoromethylation .

Three-Component Aza-Friedel–Crafts Alkylation

A Lewis acid-catalyzed method enables C3 alkylation:

  • Conditions : Yb(OTf)₃ catalyst, aldehydes, amines, and air atmosphere .

  • Mechanism :

    • Aldehyde and amine condense to form an iminium ion.

    • Electrophilic attack at C3 of the imidazo[1,2-a]pyridine yields alkylated products (44–94% yields) .

Aldehyde TypeAmine TypeYields (%)
Aromatic aldehydesMorpholine75–94
Aliphatic aldehydesPiperidine44–87

Radical Pathway Exclusions

Control experiments with radical scavengers (TEMPO, BHT) confirmed non-radical mechanisms for certain reactions, such as Yb(OTf)₃-catalyzed alkylation .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C10H10F3N3C_{10}H_{10}F_3N_3. Its structural representation can be described by the SMILES notation: C1=CC2=NC(=CN2C=C1)CNCC(F)(F)F . The trifluoroethyl group contributes to its lipophilicity and may enhance biological activity through improved membrane penetration.

Drug Development

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities. The compound is being studied as a potential inhibitor of IRAK4 , an important target in cancer and inflammatory diseases . IRAK4 plays a crucial role in the signaling pathways of various cytokines and is implicated in several autoimmune diseases.

Synthesis of Bioactive Compounds

The synthesis of imidazo[1,2-a]pyridine derivatives has been widely reported. The compound can serve as an intermediate in the synthesis of other biologically active molecules. For instance, methodologies involving metal-free direct synthesis have been developed, allowing for efficient preparation of these compounds under environmentally friendly conditions . This approach emphasizes the ecological impact and mechanistic insights into the reactions involved.

Catalytic Reactions

Recent advancements highlight the use of catalytic methods for synthesizing imidazo[1,2-a]pyridines. These methods include silver-catalyzed cyclization reactions that provide access to various substituted derivatives . Such synthetic routes are valuable for producing compounds with specific biological activities.

Hydroxymethylation Reactions

Research has demonstrated a sustainable approach for hydroxymethylation of imidazo-heteroarenes using glycerol as a renewable reagent. This method produces hydroxymethyl derivatives that can be further transformed into pharmaceutical agents .

Case Studies

Study Focus Findings
Braga et al. (2021)Hydroxymethylation of Imidazo-heteroarenesDemonstrated the utility of glycerol in producing hydroxymethyl derivatives efficiently, which can be precursors for drug synthesis .
Chioua et al. (2013)Silver-catalyzed cyclizationDeveloped a method for synthesizing substituted 3-methylimidazo[1,2-a]pyridines, showcasing practical applications in drug discovery .
Recent Review on SynthesisMetal-free synthesis protocolsHighlighted various methods for synthesizing imidazo[1,2-a]pyridines with implications for drug development .

Mechanism of Action

The mechanism of action of (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Key analogs include:

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine (–3)
  • Substituents : Phenyl and thiophene Schiff base.
  • Synthesis: Condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde in ethanol .
  • Properties : Brown powder with melting point 178–180°C; IR υ(C=N) at 1642 cm⁻¹ .
  • Comparison : The pyrimidine core (vs. pyridine) and Schiff base substituent introduce distinct electronic and steric effects, reducing lipophilicity compared to the trifluoroethylamine derivative.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine ()
  • Substituents : 4-Methoxyphenyl at position 2.
1-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroethanamine ()
  • Substituents : Chlorine at position 6 and trifluoroethylamine.
  • the non-chlorinated target compound .
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine ()
  • Substituents : Trifluoromethyl at position 6.
  • Properties : Molecular weight 201.15; trifluoromethyl on the pyridine ring increases electronegativity but differs sterically from the trifluoroethyl side chain in the target compound .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight Key Substituents Melting Point/°C IR Stretches (cm⁻¹) Notable Spectral Features
Target Compound ~305 (estimated) Trifluoroethylamine Not reported Expected υ(C-F) ~1100–1200 ¹⁹F NMR: δ -60 to -70 (CF₃)
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - Thiophene Schiff base 178–180 υ(C=N) 1642 ¹H NMR: Aromatic protons ~7–8 ppm
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine - 4-Methoxyphenyl Not reported υ(OCH₃) ~2830–2960 ¹³C NMR: Methoxy carbon ~55 ppm
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine 201.15 6-Trifluoromethyl Not reported υ(C-F) ~1100–1200 ESI-HRMS: m/z 201.15

Biological Activity

The compound (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a derivative of imidazo[1,2-a]pyridine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10F3N3\text{C}_9\text{H}_{10}\text{F}_3\text{N}_3

This compound combines the imidazo[1,2-a]pyridine scaffold with a trifluoroethyl amine group, which may enhance its pharmacological properties.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities including:

  • Antibacterial : Several studies have reported potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown significant activity against Mycobacterium species .
  • Antiviral : Research indicates that imidazo[1,2-a]pyridine compounds can inhibit viral infections by targeting various viral proteins. Molecular docking studies suggest strong binding affinities to viral receptors .
  • Anticancer : These compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions for enhanced anticancer activity .
  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazo[1,2-a]pyridine derivatives act as inhibitors of enzymes involved in disease pathways. For example, they may inhibit kinases or proteases crucial for cancer cell proliferation .
  • Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity and leading to therapeutic effects .

Case Studies

  • Antibacterial Activity :
    • A study synthesized several imidazo[1,2-a]pyridine derivatives and tested their antibacterial efficacy. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .
CompoundMIC (µg/mL)Activity
A0.5High
B1.0Moderate
C4.0Low
  • Antiviral Potential :
    • Molecular docking studies showed that certain derivatives bind effectively to the spike protein of SARS-CoV-2 with binding affinities comparable to known inhibitors .
CompoundBinding Affinity (kcal/mol)Target Protein
D-9.1ACE2
E-7.3Spike Protein
  • Anticancer Effects :
    • In vitro assays demonstrated that specific imidazo[1,2-a]pyridine derivatives significantly reduced cell viability in breast cancer cell lines by inducing apoptosis .

Q & A

Q. What are the common synthetic strategies for preparing (imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine and its analogs?

Methodological Answer: The compound can be synthesized via:

  • Trifluoromethyl Substitution : Replacing methyl groups in imidazo[1,2-a]pyridine derivatives with trifluoromethyl groups using nucleophilic or electrophilic fluorination agents. This enhances metabolic stability and bioavailability .
  • Friedländer Condensation : Reacting 2-aminopyridines with aldehydes/ketones under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by functionalization with trifluoroethylamine .
  • Multi-Step Procedures : Starting from 5-(trifluoromethyl)pyridin-2-amine, intermediates are generated via reactions with dimethylacetamide dimethyl acetal or bromoacetonitrile, followed by purification via column chromatography .

Key Considerations : Use molecular sieves (e.g., 4Å) to control moisture during aldehyde coupling steps . Monitor reaction progress via TLC or HPLC to isolate high-purity products.

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent placement. For example, the trifluoroethyl group shows distinct 19F^{19}F coupling patterns in 1H^1H-NMR .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming R22(8)R_2^2(8) motifs). Disordered trifluoromethyl groups require refinement with split occupancies .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for comparison with experimental data .

Tip : Combine NMR with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

Methodological Answer: While direct data on the target compound is limited, structurally related analogs exhibit:

  • Antimicrobial Activity : Test via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antiviral Potential : Evaluate inhibition of viral proteases (e.g., HIV-1 RT) using enzymatic assays .
  • CNS Modulation : Screen for anxiolytic or neuroleptic effects in rodent models (e.g., elevated plus maze) .

Note : Structure-activity relationship (SAR) studies suggest trifluoromethyl groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How do reaction mechanisms differ between trifluoromethyl substitution and methyl group retention in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Electronic Effects : Trifluoromethyl groups are electron-withdrawing, altering nucleophilic reactivity at the imidazo[1,2-a]pyridine core. This requires adjusting base strength (e.g., K2_2CO3_3 vs. NaH) in coupling reactions .
  • Steric Hindrance : The bulkier trifluoromethyl group may slow reaction kinetics in SNAr substitutions compared to methyl groups. Kinetic studies (e.g., Eyring plots) quantify these differences .

Experimental Design : Compare reaction yields and rates under identical conditions for methyl vs. trifluoromethyl analogs.

Q. How can DFT studies enhance the understanding of this compound’s electronic properties?

Methodological Answer:

  • Geometry Optimization : Use B3LYP/6-311+G(d,p) to model the compound’s ground-state structure. Compare bond lengths/angles with X-ray data to validate computational methods .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to predict reactivity (e.g., sites for electrophilic aromatic substitution) .
  • TD-DFT for UV-Vis : Simulate absorption spectra to guide photophysical studies (e.g., fluorescence quenching assays) .

Validation : Cross-check DFT-predicted 13C^{13}C NMR shifts with experimental data (RMSD < 2 ppm indicates reliability).

Q. How can researchers resolve contradictions in synthetic yields reported across methodologies?

Methodological Answer:

  • Variable Catalysts : For example, AlCl3_3 vs. BF3_3·Et2_2O in Friedländer condensations may lead to divergent yields. Screen catalysts systematically .
  • Purification Challenges : Trifluoromethyl groups increase hydrophobicity, complicating column chromatography. Optimize solvent systems (e.g., EtOAc/hexane gradients) or employ preparative HPLC .
  • Moisture Sensitivity : Use anhydrous conditions (e.g., Schlenk line) for trifluoroethylamine coupling to prevent hydrolysis .

Case Study : A 24% yield improvement was achieved by substituting toluene with DMF in bromoacetonitrile reactions .

Q. What role does crystal packing play in the compound’s stability and solubility?

Methodological Answer:

  • Hydrogen Bonding : X-ray data reveals C–H⋯N interactions forming infinite chains, which stabilize the crystal lattice but reduce aqueous solubility .
  • Disorder Modeling : Refine disordered trifluoromethyl groups using SHELXL with split occupancies (e.g., 0.68:0.32) to improve R-factors .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use salt forms (e.g., HCl salt) to disrupt packing for bioavailability studies.

Q. How can isosteric replacement of methyl with trifluoromethyl groups improve bioactivity?

Methodological Answer:

  • Metabolic Stability : Trifluoromethyl groups resist CYP450-mediated oxidation, prolonging half-life (test via liver microsome assays) .
  • Binding Affinity : Use surface plasmon resonance (SPR) to compare target binding (e.g., kinase inhibition) between methyl and trifluoromethyl analogs .
  • Lipophilicity Adjustments : Measure logP values (e.g., shake-flask method) to optimize blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
Reactant of Route 2
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(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

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